N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-6-(trifluoromethyl)pyridine-3-carbohydrazide
Description
The compound N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-6-(trifluoromethyl)pyridine-3-carbohydrazide is a heterocyclic carbohydrazide derivative featuring a pyridine-pyrrole core with sulfonyl and trifluoromethyl substituents. Its structure includes:
- A 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety attached to a pyrrole ring.
- A sulfonyl bridge connecting the pyrrole to a 6-(trifluoromethyl)pyridine-3-carbohydrazide group.
The trifluoromethyl (-CF₃) groups enhance lipophilicity and metabolic stability, while the sulfonyl group may influence electronic properties and binding interactions. This compound is likely explored for pharmaceutical applications, given the prevalence of pyridine and trifluoromethyl groups in bioactive molecules (e.g., kinase inhibitors or antimicrobial agents) .
Properties
IUPAC Name |
N'-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]sulfonyl-6-(trifluoromethyl)pyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF6N5O3S/c18-11-6-10(16(19,20)21)8-26-14(11)29-5-1-2-13(29)33(31,32)28-27-15(30)9-3-4-12(25-7-9)17(22,23)24/h1-8,28H,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGLRJXSRUVSAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)S(=O)(=O)NNC(=O)C2=CN=C(C=C2)C(F)(F)F)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF6N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101103022 | |
| Record name | 6-(Trifluoromethyl)-3-pyridinecarboxylic acid 2-[[1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl]sulfonyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101103022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092346-07-0 | |
| Record name | 6-(Trifluoromethyl)-3-pyridinecarboxylic acid 2-[[1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl]sulfonyl]hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092346-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Trifluoromethyl)-3-pyridinecarboxylic acid 2-[[1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl]sulfonyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101103022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-6-(trifluoromethyl)pyridine-3-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of trifluoromethyl groups is notable for enhancing lipophilicity and metabolic stability. The chemical formula is represented as follows:
- Molecular Formula: CHClFNO
- IUPAC Name: this compound
Research indicates that the biological activity of this compound may involve:
- Inhibition of Cancer Cell Proliferation: The compound has shown potential in inhibiting the growth of various cancer cell lines, possibly through the induction of apoptosis and cell cycle arrest.
- Anti-inflammatory Effects: Its structural components suggest possible interactions with inflammatory pathways, although specific mechanisms remain under investigation.
Efficacy in Cancer Models
A series of studies have evaluated the compound's efficacy against different cancer cell lines. Below is a summary table detailing the inhibitory concentrations (IC) observed in various studies:
These findings suggest that this compound exhibits significant cytotoxicity across multiple cancer types.
Case Studies
Case Study 1: Anticancer Activity
In a study by Walid Fayad et al., the compound was screened against multicellular spheroids derived from various cancer cell lines. The results indicated that it effectively reduced tumor size and induced apoptosis at concentrations that were not toxic to normal cells, highlighting its potential as a selective anticancer agent .
Case Study 2: Anti-inflammatory Properties
A separate investigation focused on the anti-inflammatory properties of the compound, where it was tested in vitro for its ability to inhibit pro-inflammatory cytokines. Results demonstrated a significant reduction in TNF-alpha and IL-6 levels, suggesting a promising role in managing inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share key features such as pyridine/pyrrole cores, sulfonyl linkages, or trifluoromethyl substituents but differ in substitution patterns and functional groups. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings:
Trifluoromethyl Positioning: The target compound’s dual trifluoromethyl groups (pyridine-3 and pyridine-6) enhance its polarity compared to analogs with single -CF₃ substitutions .
Core Structure Impact :
- Piperazine-carboxamide analogs (e.g., ) exhibit rigid, planar cores versus the flexible pyrrole-sulfonyl linkage in the target compound. This could influence pharmacokinetic properties such as solubility and membrane permeability.
Synthetic Accessibility :
- General preparation methods for similar compounds (e.g., copper-catalyzed coupling reactions in ) suggest that the target compound’s synthesis may require multi-step protocols involving sulfonylation and carbohydrazide formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
